molecular formula C16H16N2O3 B416309 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one CAS No. 303138-18-3

2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B416309
CAS No.: 303138-18-3
M. Wt: 284.31g/mol
InChI Key: ZFOBUASHBWOBSY-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethoxy and hydroxy-substituted phenyl ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-hydroxybenzaldehyde and anthranilic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to yield the quinazolinone core.

    Final Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various alkyl or aryl-substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, derivatives of quinazolinones, including this compound, are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the ethoxy and hydroxy groups may enhance its bioactivity and selectivity towards certain biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the ethoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Lacks the ethoxy group, which may result in different biological activity.

    2-(3-Methoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and bioactivity.

    2-(3-Ethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.

Uniqueness

The presence of both the ethoxy and hydroxy groups in 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one makes it unique compared to its analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

303138-18-3

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-9-10(7-8-13(14)19)15-17-12-6-4-3-5-11(12)16(20)18-15/h3-9,15,17,19H,2H2,1H3,(H,18,20)

InChI Key

ZFOBUASHBWOBSY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

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